N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine
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Overview
Description
(2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}PROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring and the phenyl group. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the Thiazole and Phenyl Groups: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the thiazole and phenyl groups.
Introduction of the Propanoic Acid Moiety: The final step involves the addition of the propanoic acid group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Protein Binding: It can bind to specific proteins, altering their function and activity.
Medicine:
Drug Development: The compound is explored for its therapeutic potential in treating diseases such as cancer and infections.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Polymer Synthesis: The compound is used in the production of specialty polymers with unique properties.
Agriculture: It has applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses.
Comparison with Similar Compounds
(2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}BUTANOIC ACID: Similar structure but with a butanoic acid moiety.
(2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}PENTANOIC ACID: Similar structure but with a pentanoic acid moiety.
Uniqueness: The uniqueness of (2S)-3-PHENYL-2-{[2-(2-PHENYL-1,3-THIAZOL-4-YL)ACETYL]AMINO}PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H18N2O3S/c23-18(22-17(20(24)25)11-14-7-3-1-4-8-14)12-16-13-26-19(21-16)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
DLOACPLYNCPRDL-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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